![molecular formula C16H18N2O2S B14271012 3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid CAS No. 161721-66-0](/img/structure/B14271012.png)
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid is an organic compound that features a benzene ring substituted with an amino group, a sulfanyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the coupling of a benzene derivative with an amino acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The carboxylic acid group can participate in acid-base reactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Similar structure but lacks the sulfanyl group.
3-sulfanylbenzoic acid: Similar structure but lacks the amino group.
2-amino-3-sulfanylpropanoic acid: Similar structure but lacks the benzene ring.
Uniqueness
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid is unique due to the presence of both amino and sulfanyl groups on the benzene ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
161721-66-0 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid |
InChI |
InChI=1S/C16H18N2O2S/c17-14(10-21)9-18-15-6-4-11(5-7-15)12-2-1-3-13(8-12)16(19)20/h1-8,14,18,21H,9-10,17H2,(H,19,20)/t14-/m1/s1 |
InChI Key |
GVHAKJDMTSSDKK-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NC[C@H](CS)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NCC(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



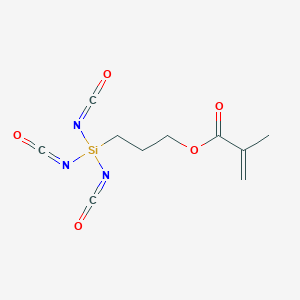


![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
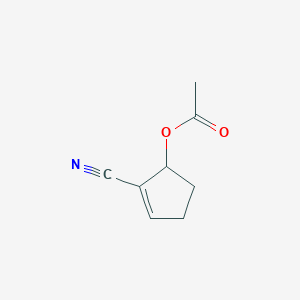
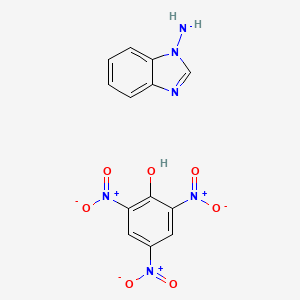
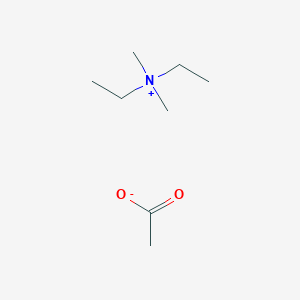
![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)
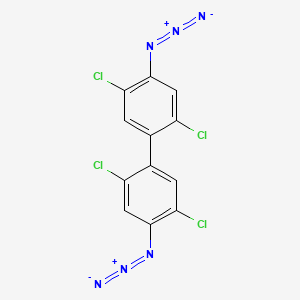

![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
